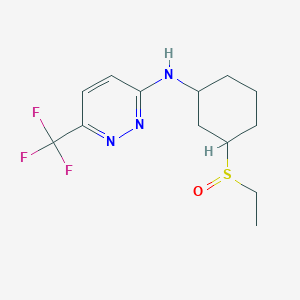
N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with a trifluoromethyl group and an amine group, as well as a cyclohexyl ring with an ethylsulfinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or their equivalents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclohexyl Ring Functionalization: The cyclohexyl ring can be functionalized with an ethylsulfinyl group through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Final Coupling: The final step involves coupling the functionalized cyclohexyl ring with the pyridazine ring under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the sulfinyl group, converting it back to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
Oxidation: Formation of sulfone derivatives
Reduction: Formation of ethyl-substituted derivatives
Substitution: Formation of various substituted amine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethylsulfinylcyclohexyl)-6-methylpyridazin-3-amine: Similar structure but lacks the trifluoromethyl group.
N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyrazin-3-amine: Similar structure but with a pyrazine ring instead of a pyridazine ring.
N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyrimidin-3-amine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of both the trifluoromethyl group and the ethylsulfinyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethylsulfinyl group can participate in redox reactions, providing additional functional versatility.
Properties
IUPAC Name |
N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3OS/c1-2-21(20)10-5-3-4-9(8-10)17-12-7-6-11(18-19-12)13(14,15)16/h6-7,9-10H,2-5,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJROCVVUHSTVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1CCCC(C1)NC2=NN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]methanone](/img/structure/B7056134.png)
![(5-Cyclopropyl-1,3-oxazol-4-yl)-[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7056143.png)
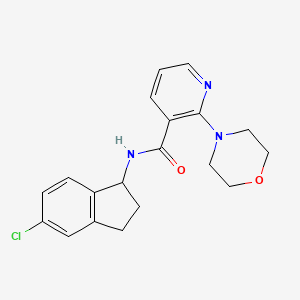
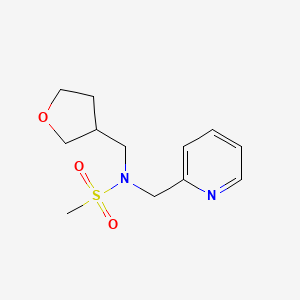
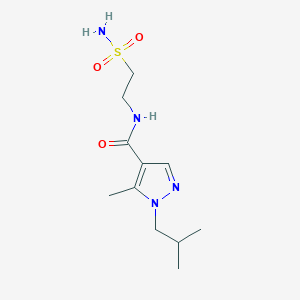
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7056182.png)
![5-Tert-butyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]tetrazole](/img/structure/B7056187.png)
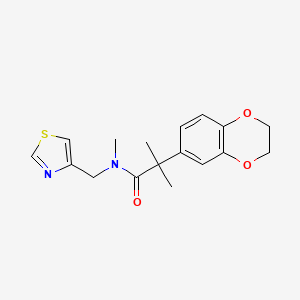
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B7056195.png)
![N-[2-[(3-methoxybenzoyl)amino]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7056206.png)
![6-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7056210.png)
![Tert-butyl 3-[(2-methyl-6-pyridin-4-ylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B7056222.png)
![6-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7056231.png)
![3-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B7056242.png)
